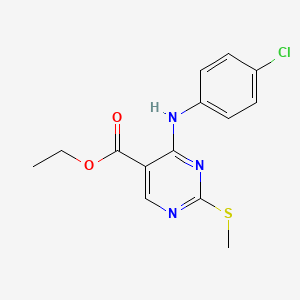

Ethyl 4-(4-chloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate

Description

Ethyl 4-(4-chloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a pyrimidine derivative characterized by a methylsulfanyl group at position 2 and a 4-chloroanilino substituent at position 4. Its structural framework is critical for interactions in biological systems, particularly in enzyme inhibition or receptor binding.

Properties

IUPAC Name |

ethyl 4-(4-chloroanilino)-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2S/c1-3-20-13(19)11-8-16-14(21-2)18-12(11)17-10-6-4-9(15)5-7-10/h4-8H,3H2,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMSTNFSVDYFLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1NC2=CC=C(C=C2)Cl)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-chloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate typically involves multiple steps, starting with the preparation of the pyrimidine core One common method is the reaction of ethyl cyanoacetate with 4-chloroaniline under acidic conditions to form the corresponding pyrimidine derivative

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4-chloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and dimethyl sulfate ((CH3)2SO4).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Ethyl 4-(4-chloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may serve as a probe or inhibitor in biochemical studies.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-(4-chloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Detailed studies are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Key Structural Features

The target compound’s pyrimidine core is substituted with:

- Position 2 : Methylsulfanyl (–SCH₃), a moderately electron-donating group.

- Position 4: 4-Chloroanilino (–NH–C₆H₄–Cl), introducing aromaticity and a halogen for enhanced lipophilicity.

- Position 5 : Ethyl ester (–COOEt), influencing solubility and metabolic stability.

Comparison Table of Analogs

*Estimated based on structural analogs.

Physicochemical and Pharmacokinetic Properties

Biological Activity

Ethyl 4-(4-chloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activity. This article delves into the compound's structure, synthesis, biological activity, and relevant research findings.

Molecular Formula and Structure

The molecular formula for this compound is with a molecular weight of approximately 303.79 g/mol. The compound features a pyrimidine ring substituted with a chloroaniline group and a methylthio group, contributing to its biological properties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 303.79 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Appearance | White to light yellow solid |

| Solubility | Soluble in organic solvents |

This compound exhibits biological activity primarily through its interaction with specific biological targets. It has been implicated in various pharmacological activities, including:

- Antitumor Activity : Studies have indicated that compounds similar to this pyrimidine derivative can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

- Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidine compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

- Anti-inflammatory Potential : Research conducted by Zhang et al. (2020) showed that similar compounds could significantly reduce inflammation markers in animal models. The study highlighted the role of these compounds in inhibiting NF-kB signaling pathways, which are crucial for inflammatory responses .

- Pharmacokinetics : A pharmacokinetic study indicated that the compound is metabolized primarily in the liver, with a half-life suitable for therapeutic applications. This suggests potential for oral bioavailability and systemic circulation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4-(4-chloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. For example, ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate (intermediate) reacts with 4-chloroaniline in a polar aprotic solvent (e.g., DMF or dichloromethane) under reflux. Catalytic bases like triethylamine may enhance reactivity. Reaction progress is monitored via TLC or HPLC. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer :

- X-ray crystallography resolves the molecular geometry, dihedral angles, and hydrogen-bonding networks (e.g., inversion dimers via N–H···O bonds) .

- NMR spectroscopy (1H and 13C) confirms substituent positions:

- Methylsulfanyl group: δ ~2.5 ppm (singlet, 3H) in 1H NMR.

- Ethyl ester: δ 1.3–1.4 ppm (triplet, CH3) and 4.3–4.4 ppm (quartet, CH2) .

- HPLC ensures purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals. Cooling rates affect crystal size and purity .

- Column chromatography : Silica gel with a hexane/ethyl acetate (3:1 to 1:2) gradient removes unreacted 4-chloroaniline and intermediates. Fractions are analyzed by TLC (Rf ~0.4 in 1:1 hexane/ethyl acetate) .

Advanced Research Questions

Q. How do substituents influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Electron-withdrawing groups (e.g., 4-chloroanilino) enhance electrophilicity at the pyrimidine ring, facilitating nucleophilic attacks in target interactions.

- Crystal structure analysis (e.g., dihedral angles of 74.87° and 29.09° between rings) reveals steric effects impacting binding to enzymes like DNA polymerases .

- Structure-activity relationship (SAR) studies : Methylsulfanyl groups increase lipophilicity, improving membrane permeability, while the 4-chloroanilino moiety may target aromatic π-π interactions in enzyme active sites .

Q. What computational methods predict the compound’s electronic properties and interaction mechanisms?

- Methodological Answer :

- Density Functional Theory (DFT) : The Amsterdam Density Functional (ADF) program calculates charge distribution, HOMO-LUMO gaps, and Fukui indices to identify reactive sites. Basis sets like TZ2P and hybrid functionals (e.g., B3LYP) are used .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., thymidylate synthase). The methylsulfanyl group’s hydrophobic contacts and 4-chloroanilino’s halogen bonding are critical for binding affinity .

Q. How can contradictions in bioactivity data across studies be resolved?

- Methodological Answer :

- Dose-response assays : Compare IC50 values under standardized conditions (e.g., pH 7.4, 37°C) to account for variability in enzyme inhibition studies .

- Metabolic stability testing : Use liver microsomes (human/rat) to assess if differences in cytotoxicity arise from rapid degradation .

- Crystallographic validation : Resolve conflicting SAR data by correlating enzyme co-crystal structures with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.